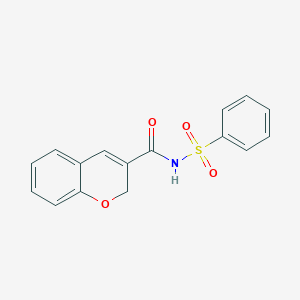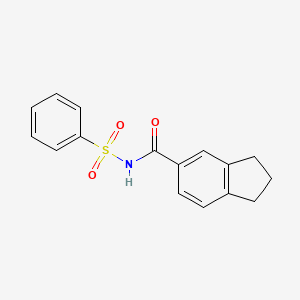![molecular formula C17H23NO2 B7635704 Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound belongs to the class of synthetic opioids and has been found to exhibit potent analgesic properties. In
Mécanisme D'action
The mechanism of action of Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone is not fully understood. However, it is believed to act as a mu-opioid receptor agonist, which results in the inhibition of pain signals in the central nervous system. This compound has also been found to exhibit affinity for other opioid receptors, including delta and kappa receptors.
Biochemical and Physiological Effects
Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has been found to produce a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity, induce sedation, and produce feelings of euphoria. Additionally, it has been found to have minimal effects on respiratory function, making it a safer alternative to traditional opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone is its high potency and selectivity for opioid receptors. This makes it a useful tool for studying the role of opioid receptors in pain processing and other physiological processes. However, one limitation of this compound is its potential for abuse and addiction, which must be carefully considered when conducting lab experiments.
Orientations Futures
There are several future directions for research on Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone. One area of interest is the development of new pharmaceutical agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound. Finally, studies are needed to determine the long-term effects of this compound and its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone involves the reaction of 2-phenylethylamine with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-oxo-tetrahydrofuran to form the desired product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential use as a pharmaceutical agent. It has been found to exhibit potent analgesic properties, making it a potential candidate for the treatment of pain. Additionally, it has been shown to have low toxicity and minimal side effects, making it a promising alternative to traditional opioid analgesics.
Propriétés
IUPAC Name |
oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(16-9-5-13-20-16)18-12-4-8-15(18)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNCHARRUKQHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)


![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)
![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)

![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7635649.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)
![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)
![N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)
